3-methoxy-1-methyl-4-nitro-1H-pyrazole
Overview
Description
“3-Methoxy-1-methyl-4-nitro-1H-pyrazole” is a chemical compound used in the preparation of aminopyrazole derivatives as potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Molecular Structure Analysis
The molecular structure of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” is represented by the linear formula C5H7N3O3 . The InChI code for this compound is 1S/C5H7N3O3/c1-7-3-4 (8 (9)10)5 (6-7)11-2/h3H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” include a molecular weight of 157.13 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Scientific Field
Pyrazole compounds have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Application Summary
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the synthesis of heterocycles .
Methods of Application
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
The popularity of pyrazoles has skyrocketed since the early 1990s due to their wide range of applications .
3-Methyl-4-nitropyrazole
Scientific Field
3-Methyl-4-nitropyrazole is used in the field of medicinal chemistry .
Application Summary
3-Methyl-4-nitropyrazole is a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .
Results or Outcomes
Pyrazole in Agrochemistry
Scientific Field
Pyrazole compounds are used in the field of agrochemistry .
Application Summary
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .
Results or Outcomes
These fungicides have been successfully developed and are commercially available .
Pyrazole in Medicinal Chemistry
Scientific Field
Pyrazole compounds are used in the field of medicinal chemistry .
Application Summary
Pyrazole compounds have noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Results or Outcomes
These pyrazole compounds have shown promising results in various medicinal applications .
Pyrazole in Coordination Chemistry
Scientific Field
Pyrazole compounds are used in the field of coordination chemistry .
Application Summary
Pyrazole and its derivatives are often used as ligands in the formation of coordination compounds .
Results or Outcomes
These coordination compounds have shown promising results in various applications .
Pyrazole in Organometallic Chemistry
Scientific Field
Pyrazole compounds are used in the field of organometallic chemistry .
Application Summary
Pyrazole and its derivatives are often used as ligands in the formation of organometallic compounds .
Results or Outcomes
These organometallic compounds have shown promising results in various applications .
Safety And Hazards
“3-methoxy-1-methyl-4-nitro-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-methoxy-1-methyl-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDQLCMCVXEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-4-nitro-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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